molecular formula C16H17NO3 B267061 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide

Cat. No. B267061
M. Wt: 271.31 g/mol
InChI Key: FCXLRLZJMHLRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' in literature, and it has been studied extensively for its pharmacological properties. The purpose of

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been reported that 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In terms of physiological effects, 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide in lab experiments is its high purity and yield. This compound can be synthesized using a simple and efficient method, which makes it ideal for large-scale production. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in vivo.

Future Directions

There are several future directions for the study of 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide. One of the most promising areas of research is in the development of novel anti-cancer therapies. Several studies have reported that this compound exhibits potent anti-cancer activity, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound has been shown to exhibit anti-inflammatory activity, and further research is needed to determine its potential use in the treatment of inflammatory diseases. Finally, the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide is not fully understood, and further research is needed to elucidate the signaling pathways involved in its pharmacological effects.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide involves the reaction of 2,3-dimethylphenol with 3-hydroxybenzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then acetylated using acetic anhydride to yield the final compound. This synthesis method has been reported in several studies and has been shown to yield high purity and yield of the compound.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in several areas. One of the most promising applications of this compound is in the treatment of cancer. Several studies have reported that 2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide exhibits anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(3-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H17NO3/c1-11-5-3-8-15(12(11)2)20-10-16(19)17-13-6-4-7-14(18)9-13/h3-9,18H,10H2,1-2H3,(H,17,19)

InChI Key

FCXLRLZJMHLRFO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)O)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=CC=C2)O)C

Origin of Product

United States

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